BenchChemオンラインストアへようこそ!

5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

PNMT inhibition Catecholamine biosynthesis Triazole SAR

5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold widely explored for antiparasitic, antimicrobial, and nuclear receptor modulation applications. The compound is characterized by a 3,5-dimethylphenyl substituent at the N1 position of the triazole ring and an N-(2-phenylethyl) carboxamide at the C4 position, with a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 443111-71-5
Cat. No. B2435710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS443111-71-5
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N)C
InChIInChI=1S/C19H21N5O/c1-13-10-14(2)12-16(11-13)24-18(20)17(22-23-24)19(25)21-9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9,20H2,1-2H3,(H,21,25)
InChIKeyVKPMNIBFYBNIFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443111-71-5): Procurement-Relevant Structural & Biological Baseline


5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class, a scaffold widely explored for antiparasitic, antimicrobial, and nuclear receptor modulation applications [1]. The compound is characterized by a 3,5-dimethylphenyl substituent at the N1 position of the triazole ring and an N-(2-phenylethyl) carboxamide at the C4 position, with a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol [2]. Its only publicly documented biochemical activity is inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM, indicating weak target engagement [3].

Why Generic Substitution Fails for 5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: Structural Determinants of Target Selection


The 5-amino-1,2,3-triazole-4-carboxamide scaffold exhibits steep structure–activity relationships (SAR) where seemingly minor modifications can drastically alter potency, selectivity, and physicochemical properties. In the ATC series against Trypanosoma cruzi, changing the N1-benzyl substituent to a morpholine-containing analogue improved solubility (reducing the Property Forecast Index from 8.9 to 7.0) but shifted metabolic stability [1]. Similarly, in the PXR inverse agonist series, a single atom change between compounds 85 and 89 converted a dual inverse agonist/antagonist into a pure antagonist with nanomolar potency [2]. For the present compound, the 3,5-dimethylphenyl group at N1 and the N-(2-phenylethyl) carboxamide confer a distinct lipophilic profile and hydrogen-bonding capacity that cannot be replicated by des-methyl (N1-phenyl) or simple carboxamide (N4-unsubstituted) analogs. Generic substitution without matching these exact structural features risks loss of the desired biochemical fingerprint, particularly in PNMT-focused screening campaigns where even positional isomerism (e.g., 2,5-dimethyl vs. 3,5-dimethyl) may alter binding pocket complementarity.

Quantitative Differentiation Evidence for 5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide Against Structural Analogs and In-Class Candidates


PNMT Inhibitory Activity: Target Compound vs. Unsubstituted Carboxamide Analog (CAS 443113-22-2)

The target compound exhibits a PNMT Ki of 1.11 mM (1.11 × 10⁶ nM) against bovine PNMT in a radiochemical assay [1]. In contrast, the des-phenylethyl analog 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443113-22-2) has no reported PNMT inhibitory activity in public databases, suggesting that the N-(2-phenylethyl) carboxamide extension is a structural requirement for PNMT binding site engagement. The 1.11 mM Ki confirms weak but measurable target affinity, which may be exploited as a starting point for fragment-based or scaffold-hopping optimization programs.

PNMT inhibition Catecholamine biosynthesis Triazole SAR

Potency Gap vs. Reference PNMT Inhibitors: Target Compound as a Low-Affinity Chemical Probe

The target compound (Ki = 1.11 mM) is approximately 925,000-fold weaker than the high-affinity PNMT inhibitor PNMT-IN-1 (Ki = 1.2 nM) and approximately 11,000-fold weaker than the classic inhibitor SKF 64139 (IC₅₀ ≈ 100 nM) [1]. This large potency gap positions the target compound not as a therapeutic candidate but as a low-affinity chemical probe suitable for: (i) defining the minimal pharmacophore for PNMT recognition by 5-amino-1,2,3-triazoles; (ii) serving as a negative control in PNMT-mediated epinephrine biosynthesis studies; and (iii) scaffold-hopping optimization where the triazole core is retained while potency is enhanced through structure-guided design.

PNMT pharmacology Chemical probe Affinity benchmarking

Class-Level Scaffold Validation: 5-Amino-1,2,3-triazole-4-carboxamides in Chagas Disease and PXR Modulation

Although the target compound lacks direct data in these assays, its 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold has demonstrated validated biological activity in two independent therapeutic areas. In the Chagas disease program, ATC optimization improved oral exposure through enhancements in aqueous solubility and metabolic stability, ultimately yielding compounds with significant parasite burden suppression in a mouse model [1]. In the PXR program, structural optimization of the 1H-1,2,3-triazole-4-carboxamide series culminated in compound 85, a selective, low-nanomolar dual inverse agonist/antagonist of PXR (binding IC₅₀ and cellular IC₅₀ both in the low nanomolar range) [2]. These class-level achievements validate the ATC scaffold as a productive starting point for drug discovery, and the target compound—with its unique 3,5-dimethylphenyl and N-phenylethyl substitution—represents a distinct chemical matter entry within this validated chemotype space.

Trypanosoma cruzi PXR inverse agonism ATC scaffold

Structural Differentiation: 3,5-Dimethylphenyl vs. Unsubstituted Phenyl at N1 — Physicochemical Profile

The 3,5-dimethyl substitution on the N1-phenyl ring increases calculated lipophilicity and alters steric bulk compared to the unsubstituted N1-phenyl analog. The closest unsubstituted comparator, 5-amino-1-phenyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (Mol. Wt. 307.36 g/mol, C₁₇H₁₇N₅O) [1], has a molecular weight 28 Da lower and lacks the +2 methyl groups. In the structurally related anticoccidial 5-amino-1,2,3-triazole patent literature, substitution on the N1-phenyl ring (including halogen, alkyl, and alkoxy groups) was shown to be a critical determinant of in vivo anticoccidial efficacy in poultry [2]. The 3,5-dimethyl pattern specifically provides symmetrical hydrophobic shielding of the triazole ring without introducing the metabolic liability of benzylic oxidation, a potential advantage over mono-methyl or unsubstituted analogs.

Lipophilicity modulation Metabolic stability Triazole N1 SAR

Synthetic Tractability & Commercial Availability Comparison: Target vs. Analog Accessibility

The target compound (CAS 443111-71-5) has limited commercial sourcing compared to its simpler analog 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 443113-22-2), which is stocked by Fluorochem (95% purity, MW 231.26) and multiple other vendors. However, the Fluorochem-listed analog lacks the N-(2-phenylethyl) carboxamide extension and thus cannot substitute for the target compound in PNMT-focused or phenylethylamine-related assays. The synthetic route to the target compound likely involves condensation of 5-amino-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with 2-phenylethylamine, a transformation precedented in the ATC and PXR triazole series [1][2]. For laboratories seeking a ready-to-screen PNMT-active triazole, procurement of the pre-synthesized target compound eliminates the need for in-house amide coupling and purification, reducing lead time by an estimated 2–4 weeks compared to custom synthesis.

Chemical procurement Lead discovery Screening library

Procurement-Driven Application Scenarios for 5-Amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide


PNMT Assay Validation and Low-Affinity Reference Standard

The documented PNMT Ki of 1.11 mM [1] positions this compound as a calibrated low-affinity reference standard for laboratories establishing or troubleshooting PNMT enzymatic or cell-based assays. Unlike high-affinity inhibitors (e.g., PNMT-IN-1, Ki = 1.2 nM), this compound will not saturate the target at typical screening concentrations, enabling accurate determination of assay signal-to-noise ratios and Z'-factor optimization. Its distinct triazole chemotype, orthogonal to the tetrahydroisoquinoline (THIQ) scaffold of classical PNMT inhibitors, also makes it useful for counter-screening to confirm target engagement selectivity.

Scaffold-Hopping Starting Point for PNMT or Adrenergic Target Optimization

The compound's weak PNMT affinity confirms that the 5-amino-1,2,3-triazole-4-carboxamide core can productively engage the PNMT active site when elaborated with the N-(2-phenylethyl) substituent. Structure-guided optimization—informed by the SAR lessons from the T. cruzi ATC series (where solubility and metabolic stability were engineered through N1 and C4 modifications) [2]—can use this compound as a starting scaffold. The synthetic accessibility of amide bond formation at C4 allows rapid parallel library synthesis to explore amine diversity for improved PNMT potency.

Negative Control in Epinephrine Biosynthesis Pathway Studies

In cellular models of catecholamine biosynthesis where PNMT catalyzes the conversion of norepinephrine to epinephrine, the compound's 1.11 mM Ki serves as a functionally inert negative control. At concentrations up to 100 µM (well below the Ki), negligible PNMT inhibition is expected, allowing researchers to use it as a vehicle or chemotype-matched control when testing more potent triazole-based PNMT inhibitors. This application is directly enabled by the quantitative Ki data [1] and the compound's structural distinction from endogenous catecholamine ligands.

Expanding the Chemical Space of Validated ATC and PXR Chemotypes

The ATC scaffold is validated in both antiparasitic (T. cruzi intracellular amastigote assay, pEC₅₀ > 6 for optimized leads) [2] and nuclear receptor modulation (PXR binding IC₅₀ in low nanomolar range for compound 85) [3]. The target compound introduces the 3,5-dimethylphenyl N1-substituent, a motif underexplored in the published ATC and PXR series. Procurement of this compound enables systematic exploration of how symmetrical dimethyl substitution on the N1-phenyl ring affects CYP3A4 induction liability, metabolic stability, and off-target profiles—critical parameters for advancing triazole carboxamides toward in vivo studies.

Quote Request

Request a Quote for 5-amino-1-(3,5-dimethylphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.